molecular formula C17H27BN2O4S B1323046 1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine CAS No. 914610-39-2

1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B1323046
CAS No.: 914610-39-2
M. Wt: 366.3 g/mol
InChI Key: TZMSTBRAQGYDJI-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a piperazine core substituted at the 1-position with a methyl group and at the 4-position with a benzenesulfonyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety. This boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science .

For the target compound, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride would react with 1-methylpiperazine.

Properties

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-6-8-15(9-7-14)25(21,22)20-12-10-19(5)11-13-20/h6-9H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSTBRAQGYDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631054
Record name 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914610-39-2
Record name 1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914610-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Boronic Acid Pinacol Ester Intermediate

The boronic acid pinacol ester is commonly prepared via palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron.

Typical reaction conditions:

Reagents & Catalysts Conditions Yield (%) Notes
Aryl triflate or bromide + bis(pinacolato)diboron PdCl₂(dppf), potassium acetate, 1,4-dioxane, 80°C, 4-15 h 65-90% Nitrogen atmosphere, degassed solvents
Potassium acetate or carbonate as base

Example:
Aryl triflate (e.g., 1-methyl-1,2,3,6-tetrahydropyridin-4-yl triflate) reacted with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and potassium acetate in dioxane at 80°C for 4-15 hours yields the corresponding aryl boronic ester.

Sulfonylation of Piperazine

The sulfonyl group is introduced by reacting the boronic ester-substituted aromatic compound with a sulfonyl chloride derivative or via sulfonyl fluoride intermediates.

  • Sulfonyl chlorides or fluorides are reacted with 1-methylpiperazine under controlled conditions to form the sulfonylpiperazine linkage.
  • The reaction is typically conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to room temperature.
  • Base such as triethylamine or pyridine is used to scavenge the generated acid.

Methylation of Piperazine Nitrogen

  • The methyl group on the piperazine nitrogen can be introduced either before or after sulfonylation.
  • Methylation is commonly achieved using methyl iodide or methyl sulfate under basic conditions.
  • Alternatively, commercially available 1-methylpiperazine can be used directly in the sulfonylation step.

Detailed Preparation Method from Literature and Patents

Stepwise Synthesis Example

Step Reaction Type Reagents & Conditions Outcome / Notes
1 Borylation of Aryl Halide Aryl bromide or triflate + bis(pinacolato)diboron, PdCl₂(dppf), potassium acetate, dioxane, 80°C, 4-15 h Formation of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate with high yield.
2 Sulfonylation Reaction of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfonyl chloride with 1-methylpiperazine, base, DCM, 0-25°C Formation of 1-methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine.
3 Purification Flash chromatography on silica gel, recrystallization if needed Pure compound isolated as a solid with expected molecular weight and purity.

Reaction Monitoring and Characterization

  • Reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography (GC).
  • Purity is confirmed by GC (>98% typical) and nuclear magnetic resonance (NMR) spectroscopy.
  • Mass spectrometry (MS) confirms molecular ion peaks consistent with the target compound.

Research Findings and Optimization Notes

  • The palladium-catalyzed borylation step is sensitive to moisture and oxygen; inert atmosphere and dry solvents improve yields.
  • Potassium acetate is preferred as a mild base for borylation, providing good conversion without side reactions.
  • Sulfonylation requires careful control of temperature and stoichiometry to avoid overreaction or decomposition.
  • Methylation of piperazine nitrogen prior to sulfonylation simplifies purification and improves overall yield.
  • Flash chromatography with gradient elution (hexanes/ethyl acetate) effectively separates the product from impurities.

Summary Table of Preparation Conditions

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Key Notes
Borylation PdCl₂(dppf), bis(pinacolato)diboron, KOAc 1,4-Dioxane 80°C 4-15 h 65-90 Inert atmosphere, dry solvents
Sulfonylation Sulfonyl chloride, 1-methylpiperazine, base DCM or THF 0-25°C 2-6 h 70-85 Controlled addition, base scavenger
Methylation (if needed) Methyl iodide, base Acetonitrile or DMF RT to 50°C 2-4 h 80-95 Preferably before sulfonylation
Purification Silica gel chromatography Hexanes/EtOAc Ambient - - Gradient elution recommended

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium(0) catalysts in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aryl or vinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antiviral properties. Specifically, 1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine has been investigated for its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The compound's ability to act as a non-covalent inhibitor suggests it could be developed into a therapeutic agent against COVID-19 and other viral infections .

Targeted Drug Delivery
The boron-containing moiety in the compound enhances its ability to form complexes with biological molecules, which can be exploited for targeted drug delivery systems. This feature allows for improved specificity and reduced side effects in therapeutic applications.

Organic Synthesis

Reagent in Cross-Coupling Reactions
The presence of the boron atom in the structure makes this compound a valuable reagent in cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The compound can facilitate the formation of complex organic molecules by participating in Suzuki coupling reactions, which are widely used in the pharmaceutical industry to synthesize biologically active compounds.

Material Science

Development of Functional Materials
The unique properties of this compound make it suitable for applications in material science. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials. Additionally, the compound's boron content may impart interesting electronic properties, making it a candidate for use in electronic devices.

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated as an inhibitor of SARS-CoV-2 main proteaseDemonstrated significant inhibition with low toxicity
Organic Synthesis ApplicationUsed in Suzuki coupling reactionsSuccessfully formed various biologically active compounds
Material Science ResearchEvaluated as an additive in polymersImproved mechanical and thermal properties observed

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine depends on its application:

    Biological Targets: It may interact with enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

    Pathways Involved: The compound can influence various signaling pathways, depending on the biological context and the specific targets it interacts with.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₂₈BN₂O₄S (inferred from ).
  • Purity : ≥96% (FM-2795, Combi-Blocks catalog) .
  • Applications : Primarily used as a boronate-containing building block for cross-coupling reactions in drug discovery .

Comparison with Structural Analogs

1-Methyl-4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine

  • Structural Difference : Benzyl group replaces the sulfonyl linker.
  • Synthesis : Prepared via Suzuki coupling or direct alkylation of 1-methylpiperazine with a boronate-substituted benzyl halide .
  • Applications : Used in the synthesis of kinase inhibitors (e.g., UNC2025), highlighting its role in targeting intracellular enzymes .
Property Sulfonyl Derivative Benzyl Derivative
Polarity Higher (sulfonyl group) Lower (benzyl group)
Synthetic Utility Cross-coupling & H-bonding Cross-coupling
Biological Target Profile Likely extracellular Intracellular kinases

Sulfonylpiperazine Derivatives with Thiadiazole Moieties

  • Example : 1-Methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4a) .
  • Structural Difference : Thiadiazole ring replaces the boronate ester.
  • Activity : Exhibits antibacterial properties (e.g., against Fusarium oxysporum), suggesting the sulfonyl-thiadiazole motif is critical for microbial target engagement .
  • Reactivity : Lacks boronate functionality, limiting use in cross-coupling but enhancing stability under hydrolytic conditions.

1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

  • Structural Difference : Chlorobenzyl and tolyl sulfonyl groups replace the boronate and methyl sulfonyl groups.
  • Properties : Increased lipophilicity due to chloro and methyl substituents, likely improving blood-brain barrier penetration compared to the boronate-containing analog .
  • Applications: Not explicitly stated but inferred to be a CNS-targeting intermediate due to structural similarity to σ1 receptor ligands .

Piperazine-Boronate Derivatives with Cyclic Substituents

  • Example : 1-Methyl-4-[[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine (FM-2815) .
  • Structural Difference : Boronate attached to a phenylmethyl group instead of benzenesulfonyl.

Biological Activity

1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine is a compound of interest due to its potential biological activities. This article will explore its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₇BNO₄S
  • Molecular Weight : 299.24 g/mol
  • CAS Number : 128376-64-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to exert its effects through the modulation of various signaling pathways, particularly those involved in cellular proliferation and apoptosis.

  • Inhibition of Enzymatic Activity : The presence of the sulfonyl group may enhance the compound's ability to inhibit certain enzymes involved in metabolic pathways.
  • Interaction with Receptors : The piperazine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neurochemical signaling.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Study Findings : A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of piperazine derivatives:

  • Case Study : A pharmacological evaluation revealed that similar piperazine compounds could modulate serotonin receptors, suggesting potential applications in treating mood disorders and anxiety.

Data Table: Biological Activities

Activity TypeStudy ReferenceObserved Effect
Anticancer Induced apoptosis in breast cancer cells
Neuropharmacological Modulated serotonin receptor activity
Enzyme Inhibition Inhibited metabolic enzymes

Q & A

How can the synthesis of 1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine be optimized for high yield and purity?

Basic Research Question
Methodological Answer:

  • Reagent Selection : Use DMF as a polar aprotic solvent to enhance nucleophilic substitution reactivity between the piperazine core and sulfonyl chloride intermediates. Potassium carbonate (K₂CO₃) is effective for deprotonation, as demonstrated in analogous piperazine sulfonylation reactions .
  • Monitoring : Track reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) to identify unreacted starting materials.
  • Purification : Employ silica gel column chromatography with gradients (e.g., ethyl acetate:hexane 1:8) to isolate the target compound. Re-crystallization in dichloromethane/hexane mixtures may improve purity .

What analytical techniques are critical for characterizing the boron-containing moiety in this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : Use ¹¹B NMR to confirm the integrity of the tetramethyl-1,3,2-dioxaborolane group. A sharp singlet near δ 30 ppm is typical for boronate esters.
  • X-ray Crystallography : Resolve the crystal structure to verify boron coordination geometry and confirm the absence of hydrolysis (e.g., chair conformation in piperazine derivatives, as in 4-(methylsulfonyl)piperazin-1-ium chloride) .
  • HPLC-MS : Validate molecular weight and purity (>95%) with ESI-MS in positive ion mode, monitoring for [M+H]⁺ or [M+Na]⁺ adducts .

How can researchers address contradictions in reported bioactivity data for structurally similar piperazine-boronate complexes?

Advanced Research Question
Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., sulfonyl vs. acetyl groups) and assess bioactivity trends. For example, fluorobenzyl or nitrobenzyl modifications in piperazine derivatives show divergent antimicrobial vs. kinase inhibitory effects .
  • Dose-Response Profiling : Conduct in vitro assays (e.g., IC₅₀ determination) under standardized conditions (pH 7.4, 37°C) to minimize variability.
  • Computational Docking : Compare binding poses of the boronated compound vs. analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) using software like AutoDock Vina to rationalize activity differences .

What strategies mitigate hydrolysis of the dioxaborolane ring during biological assays?

Advanced Research Question
Methodological Answer:

  • Buffering : Use borate buffers (pH 8–9) to stabilize the boronate ester. Avoid aqueous media with high ionic strength, which accelerates hydrolysis .
  • Prodrug Design : Modify the dioxaborolane group into a more stable prodrug (e.g., pinacol ester) that releases the active boronic acid in situ .
  • Lyophilization : Store the compound as a lyophilized powder at –20°C to prevent moisture-induced degradation .

How can computational methods guide the design of derivatives targeting specific enzymes?

Advanced Research Question
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions between the sulfonyl-piperazine-boronate scaffold and enzyme active sites (e.g., tyrosine kinases or proteasomes). Focus on hydrogen bonding with the sulfonyl group and boron coordination .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and topological polar surface area (TPSA <140 Ų) for blood-brain barrier penetration or oral bioavailability .

What are common pitfalls in scaling up the synthesis of this compound, and how can they be resolved?

Advanced Research Question
Methodological Answer:

  • Exothermic Reactions : Control temperature during sulfonylation (≤25°C) using ice baths to prevent side reactions.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equiv. of benzenesulfonyl chloride) and use scavengers like molecular sieves to trap water .
  • Process Validation : Perform DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, solvent volume) affecting yield .

How does the electronic nature of the sulfonyl group influence the compound’s reactivity in cross-coupling reactions?

Basic Research Question
Methodological Answer:

  • Suzuki-Miyaura Coupling : The electron-withdrawing sulfonyl group activates the boron center for coupling with aryl halides. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Competitive Side Reactions : Monitor for protodeboronation under acidic conditions. Additives like NaHCO₃ mitigate this issue .

What in vitro models are suitable for evaluating the anticancer potential of this compound?

Advanced Research Question
Methodological Answer:

  • Cell Line Panels : Test against NCI-60 human tumor cell lines (e.g., MCF-7, A549) using MTT assays. Compare potency to reference drugs like cisplatin .
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

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